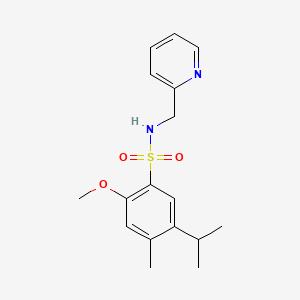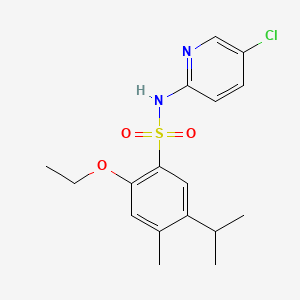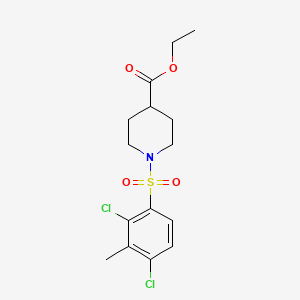![molecular formula C15H25NO5S B603093 Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine CAS No. 1206087-54-8](/img/structure/B603093.png)
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is a chemical compound with the molecular formula C15H25NO5S and a molecular weight of 331.4277 . This compound is characterized by its unique structure, which includes both hydroxyethyl and butoxy-methylphenyl groups attached to a sulfonyl amine core. It is used in various chemical and industrial applications due to its specific properties.
Preparation Methods
The synthesis of Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine typically involves the reaction of 4-butoxy-3-methylphenyl sulfonyl chloride with diethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine can be compared with similar compounds such as:
Bis(2-hydroxyethyl)sulfone: This compound has similar hydroxyethyl groups but lacks the butoxy-methylphenyl moiety, resulting in different chemical and biological properties.
4-Butoxy-3-methylphenyl sulfonamide: This compound shares the butoxy-methylphenyl group but has different substituents on the sulfonyl amine core, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1206087-54-8 |
|---|---|
Molecular Formula |
C15H25NO5S |
Molecular Weight |
331.4g/mol |
IUPAC Name |
4-butoxy-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO5S/c1-3-4-11-21-15-6-5-14(12-13(15)2)22(19,20)16(7-9-17)8-10-18/h5-6,12,17-18H,3-4,7-11H2,1-2H3 |
InChI Key |
JVYUWSYYZYQNBQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B603013.png)
amine](/img/structure/B603014.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)


![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)
amine](/img/structure/B603030.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

